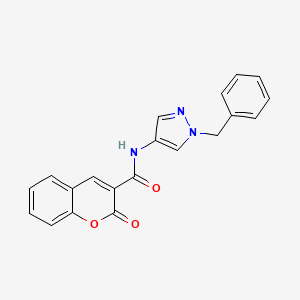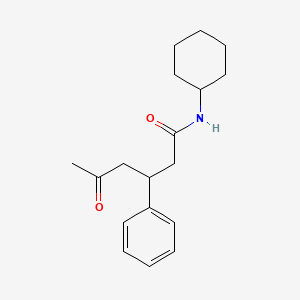
N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Coumarin synthesis: The chromene moiety is synthesized through the Pechmann condensation reaction, involving phenol and ethyl acetoacetate in the presence of a catalyst like sulfuric acid.
Amide formation: Finally, the benzylated pyrazole and the chromene derivative are coupled through an amide bond formation using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and catalysts like 4-dimethylaminopyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the chromene moiety.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-inflammatory agent due to its structural similarity to known bioactive compounds.
- Explored for its anticancer properties, particularly in inhibiting certain cancer cell lines.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments due to its chromene moiety.
Mechanism of Action
The mechanism by which N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets The compound can interact with enzymes and receptors, potentially inhibiting their activity For example, its anticancer properties may be attributed to its ability to inhibit specific kinases involved in cell proliferation pathways
Comparison with Similar Compounds
- N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxylate
- N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxylic acid
- N-(1-benzyl-1H-pyrazol-4-yl)-2-oxo-2H-chromene-3-carboxamide derivatives
Uniqueness: this compound stands out due to its specific combination of a pyrazole ring and a chromene moiety, which imparts unique chemical properties and potential biological activities
Properties
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-10-15-8-4-5-9-18(15)26-20(17)25)22-16-11-21-23(13-16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOYJHLOUNLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{[3-(ethoxycarbonyl)-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4276490.png)
![propyl 5-methyl-4-(4-propylphenyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4276509.png)

![N-(4-ethoxyphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4276515.png)
![2-[(trifluoroacetyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4276520.png)
![2-[(chloroacetyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4276527.png)
![ethyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4276529.png)
![2-(4-tert-butylphenyl)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4276543.png)
![2-{[(4-bromophenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4276551.png)
![4-[4-(TERT-BUTYL)PHENYL]-2-[(2-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4276560.png)
![propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4276561.png)
![methyl 4-oxo-4-{[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]amino}butanoate](/img/structure/B4276573.png)
